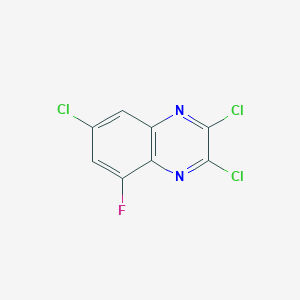

2,3,7-Trichloro-5-fluoroquinoxaline

CAS No.: 1217305-13-9

Cat. No.: VC3013564

Molecular Formula: C8H2Cl3FN2

Molecular Weight: 251.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217305-13-9 |

|---|---|

| Molecular Formula | C8H2Cl3FN2 |

| Molecular Weight | 251.5 g/mol |

| IUPAC Name | 2,3,7-trichloro-5-fluoroquinoxaline |

| Standard InChI | InChI=1S/C8H2Cl3FN2/c9-3-1-4(12)6-5(2-3)13-7(10)8(11)14-6/h1-2H |

| Standard InChI Key | QAXPFDKPJSUZQN-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)F)Cl |

| Canonical SMILES | C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)F)Cl |

Introduction

2,3,7-Trichloro-5-fluoroquinoxaline is a synthetic organic compound belonging to the quinoxaline family. It is characterized by a fused bicyclic aromatic structure containing nitrogen atoms and specific halogen substitutions. This compound has gained attention in medicinal chemistry and materials science due to its unique electronic properties and biological activities.

Synthetic Pathways

The synthesis of 2,3,7-Trichloro-5-fluoroquinoxaline involves multi-step organic reactions. Common methodologies include:

-

Halogenation of Quinoxaline Derivatives:

-

Chlorination of 5-fluoroquinoxaline using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

-

Reaction solvents: Dichloromethane or chloroform.

-

Conditions: Reflux for several hours to ensure selective substitution at positions 2, 3, and 7.

-

-

Nucleophilic Substitution:

-

A precursor compound undergoes halogen displacement by nucleophiles to yield the desired product.

-

Reaction Scheme

| Step | Reagent/Conditions | Outcome |

|---|---|---|

| 1 | 5-Fluoroquinoxaline + SOCl₂ | Introduction of chlorine atoms |

| 2 | Controlled heating (reflux) | Selective trichlorination |

Potential Therapeutic Applications

Research indicates that quinoxaline derivatives may act as:

-

Enzyme inhibitors targeting metabolic pathways.

-

Anticancer agents due to their ability to modulate biological signaling .

Medicinal Chemistry

2,3,7-Trichloro-5-fluoroquinoxaline is explored for:

-

Development of antimicrobial drugs.

-

Design of enzyme inhibitors for therapeutic use.

Materials Science

The electronic properties of the compound make it suitable for applications in:

-

Organic semiconductors.

-

Photovoltaic materials.

Comparative Analysis with Related Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2,3-Dichloroquinoxaline | C8H4Cl2N2 | Antibacterial activity |

| 5-Fluoroquinoxaline | C8H5FN2 | Studied for anticancer properties |

| 2-Chloro-3-fluoroquinoxaline | C8H4ClFN2 | Potential application in drug design |

The unique combination of three chlorine atoms and one fluorine atom in 2,3,7-Trichloro-5-fluoroquinoxaline enhances its reactivity and biological profile compared to other quinoxalines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume